molecular formula C11H14O4 B1353596 2,4,6-Trimethoxy-3-methylbenzaldehyde CAS No. 81574-58-5

2,4,6-Trimethoxy-3-methylbenzaldehyde

Cat. No. B1353596
CAS RN: 81574-58-5
M. Wt: 210.23 g/mol
InChI Key: NNWWFFKWMKJCAT-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-3-methylbenzaldehyde is a chemical compound with the empirical formula C11H14O4 . It has a molecular weight of 210.23 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of 2,4,6-Trimethoxy-3-methylbenzaldehyde is O=CC1=C(OC)C=C(OC)C(C)=C1OC . The InChI representation is 1S/C11H14O4/c1-7-9(13-2)5-10(14-3)8(6-12)11(7)15-4/h5-6H,1-4H3 .

Scientific Research Applications

Antibacterial Activity

A derivative of 2,4,6-trimethoxy-3-methylbenzaldehyde has been synthesized and studied for its antibacterial properties. The compound showed moderate antibacterial activity, demonstrating potential applications in the field of antimicrobial agents (Liang et al., 2009).

Synthesis and Chemical Analysis

The compound has been a focus in studies related to synthesis and structural analysis. For instance, studies have elucidated its synthesis and crystal structure, providing insights into its chemical properties and potential applications in various chemical processes (Pan et al., 2006).

Chemical Reactions and Transformations

Research has explored the chemical behavior of 2,4,6-trimethoxy-3-methylbenzaldehyde in various reactions. For example, its reaction with sulfuryl chloride and the electrophilic displacement of its formyl and acetyl groups have been studied, highlighting its reactivity and potential in organic synthesis (Strating et al., 2010).

Catalytic Applications

The compound has been involved in studies related to catalysis. For instance, its use in copper-mediated oxidation reactions showcases its role in facilitating chemical transformations, which is important in the development of efficient and sustainable chemical processes (Wu et al., 2016).

Pharmaceutical and Perfume Industries

2,4,6-Trimethoxy-3-methylbenzaldehyde has been noted for its significance as a feedstock material in the pharmaceutical and perfume industries, especially in the synthesis of important intermediates (Boldron et al., 2005).

properties

IUPAC Name

2,4,6-trimethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-9(13-2)5-10(14-3)8(6-12)11(7)15-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWFFKWMKJCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452155
Record name 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxy-3-methylbenzaldehyde

CAS RN

81574-58-5
Record name 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Li, W Li, X Yang, G Chen, X Jin, W Chen… - Saudi Pharmaceutical …, 2023 - Elsevier
Chalcone, a common chemical scaffold of many naturally occurring compounds, has been widely used as an effective template for drug discovery due to its broad biological activities. In …
Number of citations: 3 www.sciencedirect.com
G Solladié, N Gehrold, J Maignan - Tetrahedron: Asymmetry, 1999 - Elsevier
The synthesis of (+)-(R)-5-hydroxy-6-hydroxymethyl-7-methoxy-8-methylflavanone is described. A new chromylation method of β-ketosulfoxide 9 leading to the Michael acceptor 12 has …
Number of citations: 39 www.sciencedirect.com
M Yang, W Lai, J Li, L Ye - Pharmaceutical Chemistry Journal, 2022 - Springer
Phloroglucinols of Dryopteris fragrans (L.) Schott plant show strong antifungal activity. In previous work, we isolated a wide range of phloroglucinols from the plant and found that …
Number of citations: 2 link.springer.com
F Zhang, Q Lai, W Lai, M Li, X Jin, L Ye - Medicinal Chemistry Research, 2022 - Springer
Phloroglucinol compounds isolated from Dryopteris fragrans (L.) Schott showed a variety of biological activities, such as anticancer and anti-inflammatory. In this study, we have made a …
Number of citations: 2 link.springer.com
MV Sargent - Journal of the Chemical Society, Perkin Transactions 1, 1982 - pubs.rsc.org
Treatment of suitably substituted methyl 2-phenoxybenzoates with titanium(IV) chloride and dry hydrogen chloride afforded grisa-2′,5′-diene-3,4′-diones in high yield. The …
Number of citations: 22 pubs.rsc.org

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